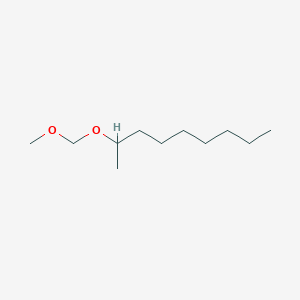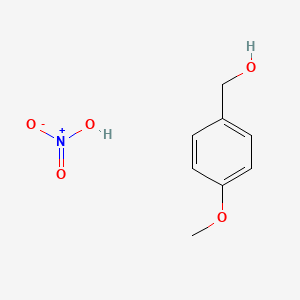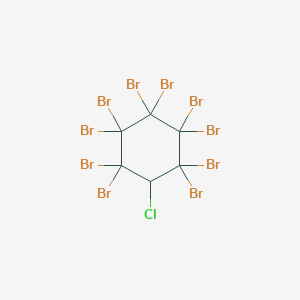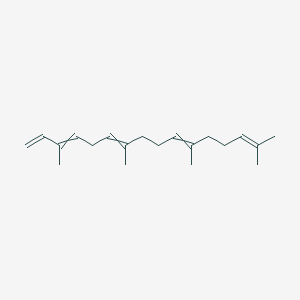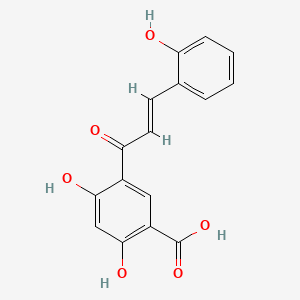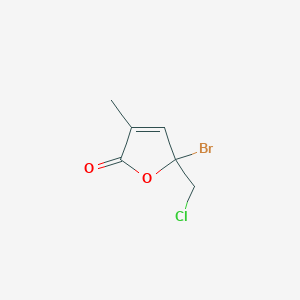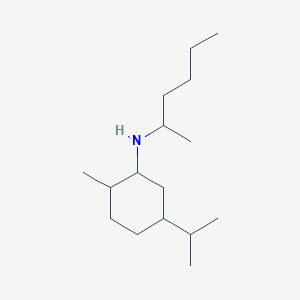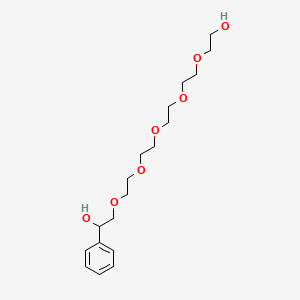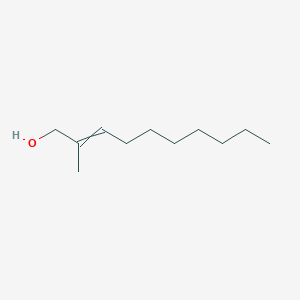
2-Methyldec-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldec-2-en-1-ol: is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a decene chain with a methyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyldec-2-en-1-ol can be synthesized through several methods. One common approach involves the dehydration of alcohols to form alkenes, followed by the addition of a hydroxyl group. For instance, the dehydration of 2-methyldecanol using an acid catalyst like concentrated sulfuric acid or phosphoric acid can yield 2-methyldec-2-ene. Subsequent hydroboration-oxidation of the alkene can introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. One method includes the catalytic hydrogenation of 2-methyldec-2-yn-1-ol, where the triple bond is reduced to a double bond, forming the desired compound. This process often employs catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methyldec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-methyldecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Properties
CAS No. |
79727-36-9 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-methyldec-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-11(2)10-12/h9,12H,3-8,10H2,1-2H3 |
InChI Key |
CYEYKDJWJPFOOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


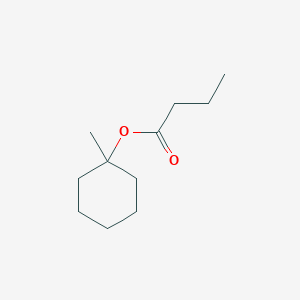
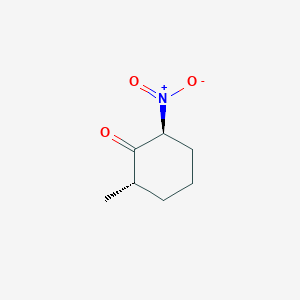
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
